molecular formula C15H15BrFN B1405919 [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine CAS No. 1487306-09-1

[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine

Cat. No. B1405919
M. Wt: 308.19 g/mol
InChI Key: SAQRVQXURDKIPA-UHFFFAOYSA-N
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Description

[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine, also known as 4-BFMA, is an organic compound that has been widely studied for its potential applications in the field of scientific research. It is a colorless solid with a molecular weight of 265.05 g/mol and a melting point of -26.7 °C. 4-BFMA is a versatile compound that can be used in a variety of synthetic reactions and laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine and related compounds are involved in various synthesis processes. For example, in the study of the synthesis of 4-Bromo-1,1′:4′,1″-terphenyl and 4-Methyl-1,1′:4′,1″-terphenyl, different synthetic routes were explored, including the Stevens rearrangement of quaternary ammonium salts containing related phenyl groups (Chukhajian et al., 2020).

Chemical Transformations and Reactions

  • The compound is used in various chemical transformation studies. For instance, the synthesis of 1-{4a,6-dimethyl-4a,9a-dihydropyrano-[3,4-b]indol-9(1H)-yl}ethanone involved heating the bromination product of a related compound with 4-toluidine or 2-bromo-4-methylamiline in triethylamine (Skladchikov et al., 2012).

Molecular Structure and Spectral Analysis

  • Studies on compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, which are structurally related, provide insights into the molecular structure and spectral analysis of these compounds. Such studies involve experimental and DFT approaches for structural characterization (Tamer et al., 2016).

Fluorescence Probe Properties

  • Investigations into the fluorescence probe properties of compounds like methyl 4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate and related structures contribute to understanding the fluorescence characteristics of [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine (Singh & Darshi, 2002).

Kinetics and Mechanism in Reactions

  • The kinetics and mechanisms of reactions involving O-aryl S-aryl dithiocarbonates with secondary alicyclic amines, closely related to [(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine, have been studied to understand their reaction patterns and rate-determining steps (Castro et al., 2011).

properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-N-[(3-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN/c1-11-3-2-4-12(7-11)9-18-10-13-5-6-14(16)15(17)8-13/h2-8,18H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQRVQXURDKIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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